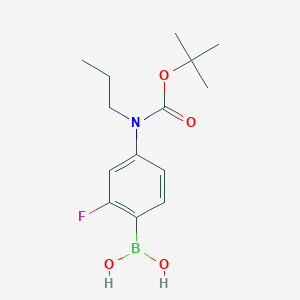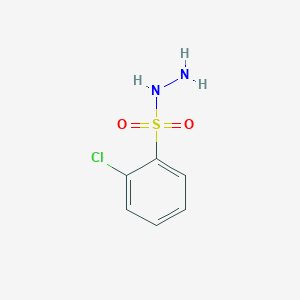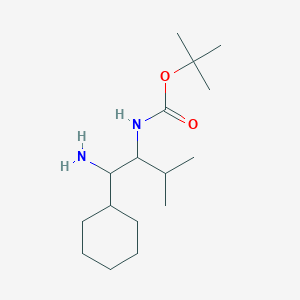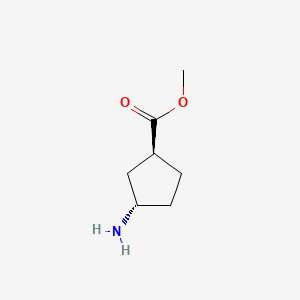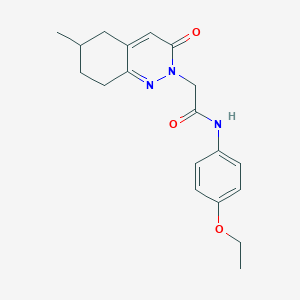
N-(4-ethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
A series of studies focused on synthesizing novel acetamide derivatives and analyzing their structures and properties. For instance, the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015). Another study conducted chemoselective monoacetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using an immobilized lipase as the catalyst (Magadum & Yadav, 2018).
Structural Studies and Self-Assembly
Research on the structural aspects of amide-containing derivatives revealed their ability to form different spatial orientations and self-assembled structures, which are crucial for understanding molecular interactions and designing materials with specific properties. The study of different spatial orientations of amide derivatives on anion coordination (Kalita & Baruah, 2010) and the structural study on co-crystals and salts of quinoline derivatives having amide bonds (Karmakar, Kalita & Baruah, 2009) are examples of such research.
Biological Activities and Pharmacological Studies
The synthesis and evaluation of novel acetamide derivatives for their biological activities have been a significant area of research. For example, the synthesis and pharmacological assessment of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016) demonstrate the compound's relevance in medicinal chemistry and drug discovery.
Antioxidant Activities
The antioxidant activity of compounds and their coordination complexes has been explored, indicating the potential of acetamide derivatives in mitigating oxidative stress-related diseases. A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide and their significant antioxidant activity (Chkirate et al., 2019) highlights this application.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-16-7-5-15(6-8-16)20-18(23)12-22-19(24)11-14-10-13(2)4-9-17(14)21-22/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQVIDWAZMCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678432.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2678436.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B2678438.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)
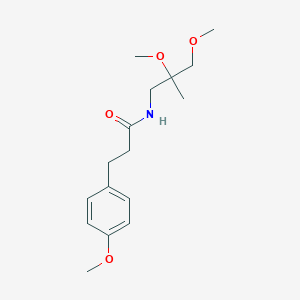
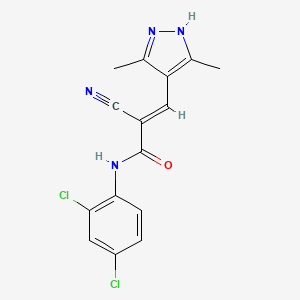

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
